molecular formula C11H8IN5OS2 B285328 N-(4-iodophenyl)-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylsulfanyl)acetamide

N-(4-iodophenyl)-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylsulfanyl)acetamide

Cat. No. B285328
M. Wt: 417.3 g/mol
InChI Key: KTLYJOBFCANPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylsulfanyl)acetamide, commonly referred to as ITSA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ITSA-1 is a small molecule inhibitor that has been found to modulate the activity of several protein targets, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of ITSA-1 is complex and involves the modulation of several protein targets. The compound has been found to inhibit the activity of HDAC6, which plays a role in the regulation of protein degradation. ITSA-1 has also been found to bind to the proteasome, which is responsible for the degradation of misfolded or damaged proteins. Additionally, ITSA-1 has been shown to interact with the chaperone protein Hsp90, which is involved in the folding and stabilization of client proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ITSA-1 are still being studied, but it has been found to have a modulatory effect on several cellular processes. The compound has been shown to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. ITSA-1 has also been found to enhance the activity of certain immune cells, suggesting that it may have potential applications in immunotherapy.

Advantages and Limitations for Lab Experiments

The use of ITSA-1 in lab experiments has several advantages, including its small size and ability to modulate multiple protein targets. However, there are also limitations to its use, including the potential for off-target effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on ITSA-1. One area of interest is the development of more specific inhibitors that target individual protein targets. Another potential direction is the use of ITSA-1 in combination with other drugs or therapies to enhance their efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of ITSA-1 and its potential applications in various diseases and conditions.

Synthesis Methods

The synthesis of ITSA-1 involves a series of chemical reactions that are carried out in a laboratory setting. The compound is typically synthesized using a multi-step process that involves the use of various reagents and catalysts. The exact method of synthesis can vary depending on the specific laboratory and equipment used.

Scientific Research Applications

ITSA-1 has been used in a variety of scientific research applications, including studies related to cancer, inflammation, and neurodegenerative diseases. The compound has been found to have a modulatory effect on several protein targets, including the histone deacetylase HDAC6, the proteasome, and the chaperone protein Hsp90. These targets are involved in various cellular processes, such as protein degradation, gene expression, and stress response.

properties

Molecular Formula

C11H8IN5OS2

Molecular Weight

417.3 g/mol

IUPAC Name

N-(4-iodophenyl)-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylsulfanyl)acetamide

InChI

InChI=1S/C11H8IN5OS2/c12-7-1-3-8(4-2-7)14-9(18)5-19-11-16-17-6-13-15-10(17)20-11/h1-4,6H,5H2,(H,14,18)

InChI Key

KTLYJOBFCANPOU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN3C=NN=C3S2)I

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN3C=NN=C3S2)I

Origin of Product

United States

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